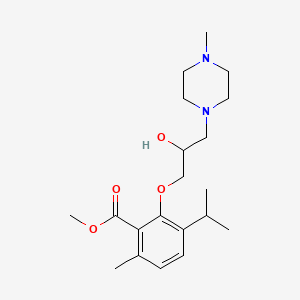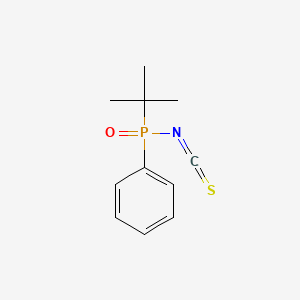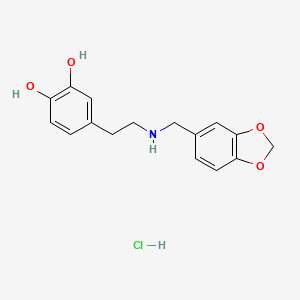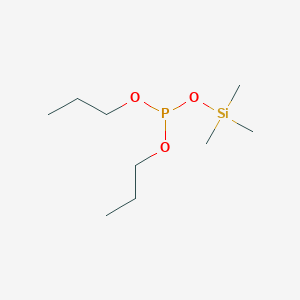![molecular formula C22H25O4S- B14631868 [({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide CAS No. 56856-00-9](/img/structure/B14631868.png)
[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide is a complex organic compound characterized by its unique structural features, including a biphenyl group, a tert-butyl substituent, and a sulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of the tert-butyl group: This step may involve Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the hex-3-yn-1-yl group: This can be done through a Sonogashira coupling reaction between an alkyne and an aryl halide.
Formation of the sulfinyl group: This step may involve the oxidation of a sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide would likely involve optimization of the synthetic routes for large-scale production, including the use of continuous flow reactors and process intensification techniques to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfinyl groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The biphenyl core can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfonyl]oxidanide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)thio]oxidanide: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
The uniqueness of [({2-[(5-tert-Butyl[1,1’-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
56856-00-9 |
|---|---|
Fórmula molecular |
C22H25O4S- |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-(4-tert-butyl-2-phenylphenoxy)hex-3-ynyl sulfite |
InChI |
InChI=1S/C22H26O4S/c1-5-6-12-19(16-25-27(23)24)26-21-14-13-18(22(2,3)4)15-20(21)17-10-8-7-9-11-17/h7-11,13-15,19H,5,16H2,1-4H3,(H,23,24)/p-1 |
Clave InChI |
GDFUOYGQWSDPHW-UHFFFAOYSA-M |
SMILES canónico |
CCC#CC(COS(=O)[O-])OC1=C(C=C(C=C1)C(C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2-Hydroxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B14631789.png)
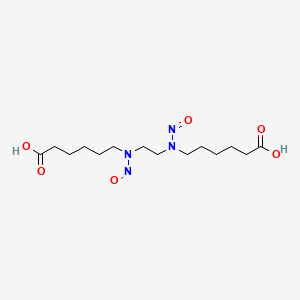
![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
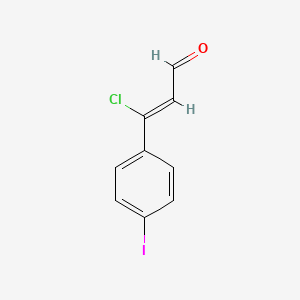
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
